molecular formula C17H23N3O3S B5349790 1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide

1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide

Cat. No. B5349790
M. Wt: 349.4 g/mol
InChI Key: XTAOPORVNSZNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide, also known as BAY 38-7271, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). This compound has been extensively studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In

Mechanism of Action

1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide 38-7271 is a selective antagonist of the CB1 receptor, which is primarily located in the central nervous system. The CB1 receptor is involved in various physiological processes, including pain sensation, appetite regulation, and mood modulation. This compound 38-7271 binds to the CB1 receptor and blocks the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, thereby inhibiting their physiological effects.
Biochemical and Physiological Effects:
This compound 38-7271 has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce inflammation and oxidative stress in the brain, improve cognitive function, and reduce anxiety-like behavior in animal models. In cancer cell lines, it has been shown to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide 38-7271 is its selectivity for the CB1 receptor, which allows for specific targeting of this receptor in various physiological processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it challenging to use in certain experimental settings. Additionally, the potential off-target effects of this compound 38-7271 on other receptors and signaling pathways should be carefully considered when interpreting experimental results.

Future Directions

There are several future directions for the study of 1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide 38-7271. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective CB1 receptor antagonists for clinical use. Additionally, the potential use of this compound 38-7271 in combination with other drugs for the treatment of cancer should be further explored.

Synthesis Methods

1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide 38-7271 can be synthesized using a multi-step process that involves the reaction of 4-piperidinecarboxylic acid with butylsulfonyl chloride to form the butylsulfonyl derivative. This intermediate is then reacted with 2-cyanophenyl magnesium bromide to yield this compound 38-7271. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide 38-7271 has been studied extensively for its potential therapeutic applications in various fields. In neurology, it has been shown to have neuroprotective effects against ischemic brain injury and to improve cognitive function in animal models of Alzheimer's disease. In psychiatry, it has been studied for its potential use in the treatment of addiction, anxiety, and depression. In oncology, it has been shown to have anti-tumor effects in various cancer cell lines.

properties

IUPAC Name

1-butylsulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-2-3-12-24(22,23)20-10-8-14(9-11-20)17(21)19-16-7-5-4-6-15(16)13-18/h4-7,14H,2-3,8-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAOPORVNSZNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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